1-o-octadecyl-2-o-benzyl-sn-glycerol
Description
Properties
IUPAC Name |
(2S)-3-octadecoxy-2-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30-26-28(24-29)31-25-27-21-18-17-19-22-27/h17-19,21-22,28-29H,2-16,20,23-26H2,1H3/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIFKOIVNVRTPE-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](CO)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468491 | |
| Record name | 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80707-93-3 | |
| Record name | 1-Propanol, 3-(octadecyloxy)-2-(phenylmethoxy)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Chemical Reactivity and Derivatization Pathways of the Glycerol (B35011) Ether Backbone
The chemical reactivity of 1-O-octadecyl-2-O-benzyl-sn-glycerol is dominated by its free primary hydroxyl group at the sn-3 position. This functional group serves as a versatile handle for a wide range of derivatization pathways, making the molecule a key intermediate in the synthesis of more complex lipids. medchemexpress.com
The primary alcohol at sn-3 can undergo several important transformations:
Phosphorylation : This is one of the most significant derivatization pathways. The hydroxyl group can be reacted with various phosphoramidite (B1245037) reagents or phosphoryl chlorides to introduce a phosphate (B84403) or phosphonate (B1237965) moiety. This route is extensively used to synthesize phospholipid prodrugs. For instance, this compound has been used as the backbone to create phosphodiester prodrugs of antiviral nucleoside analogs like GS-441524, the parent nucleoside of Remdesivir (B604916). escholarship.orgescholarship.orgacs.org
Esterification : The hydroxyl group readily reacts with carboxylic acids (under Fischer esterification conditions), acyl chlorides, or acid anhydrides to form esters. This allows for the introduction of various acyl chains, including those with specific biological activities or reporter tags. rsc.org
Etherification : Further alkylation of the sn-3 hydroxyl can produce tri-substituted glycerol ethers with three different substituents, allowing for the synthesis of diverse molecular structures.
In addition to the reactivity of the sn-3 hydroxyl, the benzyl (B1604629) group at the sn-2 position can be selectively removed. Catalytic hydrogenolysis (e.g., using H(_2) gas with a palladium-on-carbon catalyst) cleaves the benzyl ether, liberating the sn-2 hydroxyl group for further modification. nih.gov This debenzylation step significantly expands the synthetic utility of the backbone, enabling the creation of analogs with different functionalities at the sn-2 position. The two ether linkages at the sn-1 and sn-2 positions are generally stable to a wide range of chemical conditions, providing a robust scaffold for multi-step synthetic sequences. researchgate.net
Oxidative Transformations of Glycerol Ether Structures
The primary site for oxidative transformation in this compound is the secondary alcohol at the sn-2 position. While the ether linkages are generally stable to oxidation, the hydroxyl group can be selectively oxidized to a ketone.
Various oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the presence of other functional groups. Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)) and milder, more selective agents like Dess-Martin periodinane (DMP) or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base).
In the context of complex lipid synthesis, chemoselectivity is paramount. The octadecyl and benzyl ether groups are generally robust under many oxidative conditions used for alcohol-to-ketone conversions. However, harsh oxidants could potentially lead to the cleavage of the benzyl ether. Therefore, milder conditions are often preferred.
Table 1: Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones
| Oxidizing Agent/System | Typical Reaction Conditions | Notes |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Mild and selective for aldehydes from primary alcohols. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Mild, neutral conditions, and short reaction times. |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Requires low temperatures (-78 °C), good for sensitive substrates. |
Detailed research on the direct oxidation of this compound to its corresponding ketone is not extensively documented in publicly available literature, as the primary synthetic utility of this compound lies in transformations at the sn-3 position or debenzylation at the sn-2 position. However, the oxidation of the secondary alcohol in similar protected glycerol backbones is a standard transformation in synthetic organic chemistry.
Reductive Modifications and Their Applications in Synthesis
Reductive modifications of this compound primarily focus on the cleavage of the benzyl ether at the sn-2 position. This debenzylation reaction is a crucial step in many synthetic pathways, as it unmasks the hydroxyl group, allowing for further functionalization.
The most common method for the reductive cleavage of a benzyl ether is catalytic hydrogenolysis. This reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction is generally clean and high-yielding.
Catalytic Transfer Hydrogenation
An alternative to using gaseous hydrogen is catalytic transfer hydrogenation. This method employs a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst like Pd/C. This technique is often more convenient and safer for laboratory-scale synthesis.
The product of the reductive debenzylation of this compound is 1-o-octadecyl-sn-glycerol. This resulting diol is a valuable intermediate for the synthesis of various ether lipids.
Table 2: Conditions for Reductive Debenzylation
| Reagent/System | Typical Reaction Conditions | Product |
| H₂, Pd/C | Ethanol or Ethyl Acetate, room temperature | 1-o-octadecyl-sn-glycerol |
| Ammonium Formate, Pd/C | Methanol or Ethanol, reflux | 1-o-octadecyl-sn-glycerol |
| Formic Acid, Pd/C | Methanol or Ethanol, reflux | 1-o-octadecyl-sn-glycerol |
Nucleophilic Substitution Reactions for Functional Group Interconversion
The primary hydroxyl group at the sn-3 position of this compound is the main site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, making it a key precursor in the synthesis of phospholipids (B1166683) and other complex lipids. broadpharm.comacs.org
A common and critical application of this reactivity is in the synthesis of phospholipid analogs. uncw.edu The hydroxyl group can be phosphitylated and subsequently oxidized to a phosphate, or it can be directly coupled with a phosphate-containing headgroup. For instance, it is a precursor in the synthesis of 1-o-octadecyl-2-o-benzyl-sn-glyceryl-3-phospho-GS-441524, an orally available remdesivir analog. acs.orgescholarship.orgnih.gov In this synthesis, the sn-3 hydroxyl group is reacted to introduce the phosphodiester-linked nucleoside analog.
The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce different functionalities.
Table 3: Examples of Nucleophilic Substitution at the sn-3 Position
| Reagent | Resulting Functional Group | Application |
| Phosphoramidite and Oxidant | Phosphate | Synthesis of phospholipids |
| Tosyl Chloride, Pyridine | Tosylate | Activation for further substitution |
| Mesyl Chloride, Triethylamine | Mesylate | Activation for further substitution |
| Carboxylic Acid, DCC/DMAP | Ester | Synthesis of mixed ether-ester lipids |
These nucleophilic substitution reactions are fundamental to the utility of this compound as a building block in medicinal chemistry and lipid research, enabling the construction of complex molecules with tailored properties. nih.gov
Strategic Role in the Synthesis of Biologically Active Lipid Analogues
1-O-octadecyl-2-O-benzyl-sn-glycerol is a versatile intermediate in the creation of lipid analogues designed to improve the therapeutic properties of various drugs. Its lipid backbone is leveraged to enhance drug delivery, bioavailability, and metabolic stability.
Precursor in the Development of Advanced Prodrug Systems
The development of orally bioavailable antiviral agents is a significant area where this compound plays a pivotal role. Many potent nucleoside analogues are administered intravenously due to poor oral absorption. By attaching them to a lipid scaffold derived from this glycerol (B35011) intermediate, researchers can create prodrugs that facilitate absorption through the gastrointestinal tract and ensure the intact drug reaches systemic circulation. nih.gov
The synthesis of these prodrugs typically involves a two-step process. First, the free hydroxyl group at the sn-3 position of this compound is phosphorylated. Subsequently, this phosphorylated intermediate is coupled or esterified with a nucleoside analogue. nih.govescholarship.org A notable example is the synthesis of 1-O-octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043), a prodrug of the remdesivir (B604916) nucleoside (RVn). nih.govacs.org This method has also been successfully applied to create lipid prodrugs of other antiviral agents like cidofovir (B1669016), resulting in compounds such as 1-O-octadecyl-2-O-benzyl-sn-glycero-3-cidofovir (ODBG-CDV). nih.govnih.gov
Investigation of Structural Modifications on Prodrug Pharmacokinetic Profiles in Research Models
A key advantage of using this compound as a prodrug scaffold is its positive impact on pharmacokinetics. The lipid moiety is designed to enhance oral bioavailability and plasma stability. escholarship.org For instance, the prodrug V2043 was shown to be orally bioavailable in Syrian hamsters, a significant improvement for a drug class that often requires intravenous administration. nih.govacs.org
Research has also demonstrated the superior metabolic stability of prodrugs synthesized with this backbone. In a comparative study, ODBG-CDV was found to be the most stable compound among a series of alkoxyalkyl esters when incubated with monkey liver S9 fractions, showing minimal metabolic degradation. nih.gov This stability is crucial for maintaining therapeutic concentrations of the drug in the body. Furthermore, the presence of a benzyl (B1604629) group at the sn-2 position has been shown to increase lung exposure for certain phospholipid prodrugs, which is particularly beneficial for treating respiratory infections. nih.govacs.org In a study involving SARS-CoV-2-infected mice, oral treatment with V2043 significantly reduced the lung viral load. nih.govnih.gov
Elucidation of Structure-Activity Relationships Through sn-1 and sn-2 Substitutions in Prodrugs
Systematic modifications of the this compound backbone have been crucial for understanding the structure-activity relationships (SAR) of these lipid prodrugs. Researchers have investigated how changes to the alkyl chains at the sn-1 and sn-2 positions affect antiviral potency.
Studies on V2043 analogues revealed that modifications to the sn-1 position had a limited impact on efficacy. Altering the long alkyl chain length from 14 to 18 carbons, or introducing unsaturation with an oleyl group, did not significantly change the in vitro anti-SARS-CoV-2 activity compared to the original 18-carbon octadecyl chain. nih.govacs.org
In contrast, substitutions at the sn-2 position proved to be more consequential. While replacing the benzyl group with other hydrophobic ethers like 2-O-octyl or 2-O-ethylcyclohexyl did not improve antiviral activity, specific modifications to the benzyl ring itself led to significant enhancements. nih.govacs.org The introduction of a 3-fluoro-4-methoxy-substituted benzyl or a 3- or 4-cyano-substituted benzyl group resulted in prodrugs with markedly improved in vitro antiviral potency against multiple RNA viruses. nih.govescholarship.orgresearchgate.net
Table 1: Effect of sn-2 Position Modifications on Antiviral Activity of 1-O-octadecyl-sn-glyceryl-3-phospho-RVn Analogues
| sn-2 Substituent | Relative Antiviral Activity Improvement | Source |
| Benzyl (Reference Compound V2043) | Baseline | nih.govacs.org |
| 3-Fluoro-4-methoxy-benzyl | Significantly Improved | nih.govescholarship.orgresearchgate.net |
| 3-Cyano-benzyl | Significantly Improved | nih.govescholarship.orgresearchgate.net |
| 4-Cyano-benzyl | Significantly Improved | nih.govescholarship.orgresearchgate.net |
| 2-O-Octyl | No Improvement | nih.govacs.org |
| 3-Fluoro-benzyl | No Improvement | nih.govacs.org |
| 4-Trifluoromethyl-benzyl | No Improvement | nih.govacs.org |
Intermediate for Antitumor Ether Lipid Analogues
The structural framework of this compound is also highly relevant to the field of oncology. It serves as a valuable intermediate for synthesizing antitumor ether lipid (AEL) analogues, a class of compounds known for their selective activity against cancer cells. core.ac.uk
Design and Synthesis of Modified Alkylphospholipids for Biological Evaluation
The design of novel AELs often draws inspiration from prototype molecules like Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine). nih.govbeilstein-journals.org This compound shares a similar 1-O-octadecyl-glycerol backbone, differing from the subject compound at the sn-2 position (methyl vs. benzyl). The synthesis of new AELs from this compound would follow established chemical pathways, primarily involving the introduction of a polar headgroup, such as phosphocholine, at the sn-3 position. The goal is to create metabolically robust molecules that can interfere with cancer cell signaling and proliferation. core.ac.uk
Creation of Bioconjugates with Sesterterpenoids and Polyunsaturated Fatty Acids for Antiproliferative Research
To enhance the efficacy of AELs, researchers have explored the creation of bioconjugates, which are hybrid molecules combining the lipid ether with other biologically active compounds. nih.gov A promising strategy involves synthesizing conjugates of the AEL scaffold with sesterterpenoids and polyunsaturated fatty acids (PUFAs), both of which have demonstrated antiproliferative properties. nih.govresearchgate.net
In this approach, a sesterterpenoid can be attached at the sn-1 or sn-2 position of the glycerol backbone, or a PUFA unit can be linked at the sn-3 position. nih.gov The resulting bioconjugates are then evaluated for their ability to inhibit the growth of various human tumor cell lines. This synthetic strategy aims to achieve a synergistic antitumor effect by combining the distinct mechanisms of action of the ether lipid and its conjugated partner. nih.govresearchgate.net Given its structure, this compound represents a suitable starting material for developing such novel bioconjugates for cancer research.
Application in Platelet-Activating Factor (PAF) and Analog Synthesis
Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent, naturally occurring phospholipid that acts as a mediator in a wide array of biological processes, including platelet aggregation, inflammation, and anaphylaxis. nih.govresearchgate.net The precise chemical synthesis of PAF and its structural analogues is crucial for research into its mechanisms of action and for the development of potential therapeutic agents that can antagonize its effects. nih.gov In this context, this compound emerges as a key building block, enabling the controlled and stereospecific construction of these complex lipids.
Historical and Contemporary Approaches to Synthesizing PAF-like Structures
The chemical synthesis of Platelet-Activating Factor (PAF) has evolved since the elucidation of its structure. A foundational strategy in many of these syntheses involves the use of a glycerol backbone that is sequentially functionalized at its three stereochemically distinct positions (sn-1, sn-2, and sn-3). A critical challenge in these syntheses is the selective modification of one hydroxyl group in the presence of others. This necessitates the use of protecting groups, which can be selectively added and removed.
In what can be considered a classical and effective approach to PAF synthesis, a 1-O-alkyl-sn-glycerol derivative serves as the starting material. The benzyl group has been a preferred choice for protecting the hydroxyl function at the sn-2 position due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis. This strategy highlights the importance of intermediates like this compound.
The general synthetic sequence is as follows:
Alkylation and Protection : Starting from a suitable chiral glycerol derivative, the sn-1 position is etherified with an octadecyl group, and the sn-2 hydroxyl is protected with a benzyl group. This yields the key intermediate, this compound.
Phosphorylation : The free primary hydroxyl group at the sn-3 position is then reacted with a phosphorylating agent, such as bromoethyl dichlorophosphate, to introduce the phosphocholine headgroup precursor. researchgate.net
Quaternization : The bromine is subsequently displaced by trimethylamine to form the complete phosphocholine moiety.
Deprotection and Acetylation : The pivotal step involves the selective removal of the benzyl protecting group from the sn-2 position via hydrogenolysis. This unmasks the hydroxyl group, yielding lyso-PAF. Finally, this hydroxyl group is acetylated to afford the target PAF molecule. researchgate.net
This synthetic route, relying on the 2-O-benzyl intermediate, offers a high degree of control and has been instrumental in making PAF available for biological study. While contemporary methods may employ different phosphorylating agents or slight variations in the protecting group strategy, the fundamental logic of using a protected 1-O-alkyl-2-O-benzyl-sn-glycerol backbone remains a cornerstone of PAF synthesis.
Development of Modified PAF Analogues for Mechanistic Studies
The transient nature of PAF's biological activity, partly due to the rapid hydrolysis of the acetyl group at the sn-2 position, spurred the development of more stable analogues. beilstein-journals.org These modified compounds are invaluable for conducting mechanistic studies, helping to delineate the structural requirements for receptor binding and biological activity. The intermediate this compound is exceptionally well-suited for the synthesis of these analogues, particularly those modified at the sn-2 position.
By following the initial steps of the PAF synthesis to produce the protected 1-O-octadecyl-2-O-benzyl-sn-glycero-3-phosphocholine, chemists can then selectively debenzylate the sn-2 position to reveal the hydroxyl group. This hydroxyl group then serves as a versatile handle for introducing a wide variety of functional groups in place of the natural acetyl group.
Examples of sn-2 Modifications Include:
Stable Ether Analogues : To enhance metabolic stability, the ester linkage of the acetyl group can be replaced with a non-hydrolyzable ether linkage. For example, a methoxy or other alkoxy group can be introduced at the sn-2 position. The synthesis of the anticancer ether lipid Edelfosine (1-O-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine) utilizes a similar synthetic logic. beilstein-journals.org
Carbamate Analogues : The acetyl group can be substituted with a carbamoyl moiety, such as in methylcarbamoyl-PAF (mc-PAF), which is significantly more resistant to hydrolysis in serum. beilstein-journals.org This modification allows for prolonged biological effects, facilitating studies on the downstream consequences of PAF receptor activation. beilstein-journals.org
Non-hydrolyzable Acyl Groups : Longer or bulkier acyl chains can be introduced to probe the steric and electronic requirements of the PAF receptor's binding pocket.
The strategic use of the benzyl protecting group in this compound allows for the creation of a common precursor (lyso-PAF) that can be diversified into a library of sn-2 modified analogues. These analogues have been instrumental in structure-activity relationship (SAR) studies, revealing how modifications to the PAF structure influence its potency and efficacy as both an agonist and, in some cases, an antagonist at the PAF receptor. nih.gov
Mechanistic Insights and Biological Research Applications in Vitro and Preclinical Focus
Investigations into Membrane Integration and Lipid Bilayer Interactions
While direct biophysical studies on 1-o-octadecyl-2-o-benzyl-sn-glycerol are limited, its molecular structure allows for well-founded inferences about its integration and effects on the lipid bilayer. The molecule combines a long, saturated alkyl chain (octadecyl) with a rigid, aromatic benzyl (B1604629) group, suggesting a complex interaction with the heterogeneous environment of the cell membrane.
The long octadecyl chain is expected to intercalate deep into the hydrophobic core of the lipid bilayer, aligning with the acyl chains of endogenous phospholipids (B1166683). This integration would likely promote local order and decrease the mobility of neighboring lipid tails. In contrast, the benzyl group, positioned at the sn-2 carbon, is sterically bulky and resides near the membrane's interfacial region—the boundary between the hydrophobic core and the polar headgroups. Aromatic residues are known to preferentially locate at this interface, where they can engage in complex interactions. nih.gov The presence of this bulky group is predicted to disrupt the tight packing of phospholipid headgroups and the upper portion of the acyl chains, creating packing defects and potentially altering the lateral pressure profile of the membrane.
| Structural Moiety | Location in Bilayer | Predicted Biophysical Effect | Potential Consequence |
|---|---|---|---|
| sn-1 Octadecyl Ether Chain | Hydrophobic Core | Increases local order; aligns with acyl chains | Decreased local membrane fluidity; stabilization of ordered domains |
| sn-2 Benzyl Ether Group | Glycerol (B35011) Backbone / Interfacial Region | Creates steric hindrance; disrupts acyl chain packing | Increased local membrane fluidity; creation of packing defects |
| sn-3 Hydroxyl Group | Interfacial / Aqueous Region | Acts as a small polar headgroup | Participates in hydrogen bonding at the membrane surface |
The functionality of integral and peripheral membrane proteins is exquisitely sensitive to the biophysical state of the surrounding lipid bilayer. Alterations in membrane fluidity, thickness, and lateral pressure can allosterically modulate protein conformation and activity. The dual effect of this compound—promoting order in the membrane core while inducing disorder at the interface—suggests it could have complex effects on membrane protein function.
For instance, studies on the local anesthetic benzyl alcohol, a related aromatic structure, have shown it can increase the fluidity of the lipid bilayer, which in turn affects the activity of intrinsic membrane enzymes. epa.gov Low concentrations of benzyl alcohol were found to activate enzymes like adenylate cyclase and Na+,K+-ATPase, proposedly by fluidizing their lipid microenvironment. epa.gov It is plausible that the benzyl group of this compound could exert similar localized fluidizing effects, potentially influencing the conformational dynamics of nearby membrane proteins. This perturbation of the protein-lipid interface could alter the function of receptors, channels, and enzymes embedded within the membrane.
Ether lipids are known to be important constituents of lipid rafts—dynamic, ordered microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling. nih.gov The presence of the ether bond at the sn-1 position allows for closer packing of lipids compared to the more common ester bond.
The saturated octadecyl chain of this compound would favor its partitioning into such ordered domains. However, the bulky benzyl group at the sn-2 position would likely oppose the tight molecular packing characteristic of lipid rafts. This structural dichotomy suggests that the compound may act as a modulator of lipid raft organization, potentially altering the size, stability, or composition of these microdomains. By inserting at the boundary of lipid rafts, it could influence the recruitment or exclusion of key signaling proteins, thereby indirectly affecting raft-dependent cellular processes. nih.gov
Contributions to the Understanding of Ether Lipid Biosynthesis and Metabolism
Endogenous ether lipids are synthesized through a well-defined pathway that involves enzymes in both peroxisomes and the endoplasmic reticulum (microsomes). researchgate.net Understanding this pathway is critical to appreciating the metabolic fate, or lack thereof, of synthetic analogs like this compound.
The biosynthesis of natural ether lipids begins in the peroxisome. researchgate.net The pathway is initiated with the acylation of dihydroxyacetone phosphate (B84403) (DHAP), followed by the exchange of the acyl group for a fatty alcohol, a reaction catalyzed by alkylglycerone phosphate synthase (AGPS) to form the characteristic ether bond. nih.govresearchgate.net The resulting precursor, 1-O-alkyl-glycerol-3-phosphate, is then transported to the endoplasmic reticulum for subsequent modifications, including the addition of an acyl group at the sn-2 position and a headgroup at the sn-3 position. frontiersin.org
This compound is a synthetic compound and is not a substrate for this de novo biosynthetic pathway. Its structure, particularly the pre-formed ether bond and the artificial benzyl group, precludes its processing by the enzymes of this pathway. Synthetic ether lipids are generally designed for metabolic stability to ensure their integrity when used as drug delivery vehicles. The ether bond is resistant to cleavage by most cellular lipases, which are specific for ester bonds. researchgate.net
| Enzyme | Organelle | Function |
|---|---|---|
| Glyceronephosphate O-acyltransferase (GNPAT) | Peroxisome | Acylates dihydroxyacetone phosphate (DHAP) |
| Alkylglycerone phosphate synthase (AGPS) | Peroxisome | Forms the sn-1 ether bond by exchanging the acyl group for a fatty alcohol |
| Acyl/alkyl-DHAP reductase | Peroxisome | Reduces the keto group to a hydroxyl group |
| Acyl-CoA:1-alkyl-sn-glycero-3-phosphate acyltransferase | Endoplasmic Reticulum (Microsome) | Adds a fatty acid at the sn-2 position |
| Phosphatidate phosphohydrolase | Endoplasmic Reticulum (Microsome) | Removes the phosphate to yield 1-O-alkyl-2-acyl-sn-glycerol |
| Choline/ethanolamine phosphotransferase | Endoplasmic Reticulum (Microsome) | Adds the final headgroup (e.g., phosphocholine) |
While not a direct substrate, the introduction of high concentrations of synthetic ether lipids into cells can indirectly affect endogenous lipid homeostasis. Research has shown that supplementation with alkylglycerols can bypass the rate-limiting peroxisomal steps of ether lipid synthesis and lead to an increase in the total pool of ether-linked lipids. frontiersin.org By incorporating into cellular membranes, this compound could alter the physical properties of these membranes, which might in turn influence the activity of enzymes involved in lipid metabolism and turnover. For example, altered membrane fluidity or composition could affect the function of phospholipases or acyltransferases that process endogenous lipids. nih.gov However, without direct experimental evidence, the precise impact of this specific compound on ether lipid homeostasis in model systems remains an area for further investigation.
Research on Cell Signaling and Fundamental Cellular Processes
Beyond their structural roles, ether lipids and their synthetic analogs can significantly influence cellular signaling. Natural ether lipids are precursors to potent signaling molecules, and synthetic versions can disrupt signaling cascades, a property exploited in the development of anti-cancer agents.
Synthetic ether lipid analogs have been shown to interfere with signal transduction pathways by inhibiting key enzymes. wikipedia.org Notably, compounds structurally related to this compound have been identified as inhibitors of Protein Kinase C (PKC) and Phospholipase C (PLC). wikipedia.orgnih.gov
Protein Kinase C (PKC): PKC isoforms are critical regulators of cell growth, differentiation, and apoptosis. They are activated by diacylglycerol (DAG), which is produced in the cell membrane. Some synthetic ether lipids can interfere with PKC activation, possibly by preventing its translocation to the membrane or by competing with DAG for binding to its regulatory domain. nih.gov
Phospholipase C (PLC): PLC enzymes are responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messengers DAG and inositol trisphosphate (IP3). The ether lipid analog edelfosine has been shown to be a selective inhibitor of PLC at cytotoxic concentrations. nih.gov By blocking PLC, these compounds can shut down a major upstream signaling hub, thereby affecting numerous downstream cellular processes.
The mechanism by which this compound itself might affect these pathways has not been specifically elucidated. However, as a structural analog of diacylglycerol with significant modifications, it could plausibly interact with the C1 domains of PKC isoforms or alter the membrane environment in a way that inhibits PLC activity. nih.gov These interactions are fundamental to its potential bioactivity beyond its role as a simple drug carrier.
| Enzyme | Signaling Role | Reported Effect of Analogs |
|---|---|---|
| Protein Kinase C (PKC) | Regulates cell growth, proliferation, and apoptosis | Inhibition of activity, potentially by blocking membrane translocation nih.gov |
| Phospholipase C (PLC) | Generates second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3) | Selective inhibition of enzyme activity at cytotoxic concentrations nih.gov |
| Phospholipase D (PLD) | Generates the signaling lipid phosphatidic acid | Weak or no inhibition by some cytotoxic ether lipids nih.gov |
Exploration of Ether Lipids as Precursors for Second Messenger Molecules
Ether lipids, a class of glycerophospholipids characterized by an alkyl chain attached to the sn-1 position of the glycerol backbone via an ether bond, are integral components of cell membranes and are involved in a variety of biological functions, including cellular signaling. nih.govresearchgate.netharvard.edunih.gov The compound this compound serves as a synthetic precursor that can be utilized in research to probe the metabolic pathways and signaling functions of ether lipids. While diacyl-glycerolipids are well-known precursors for second messengers like diacylglycerol (DAG) and arachidonic acid, alkylglycerols can also play critical roles in cellular signaling cascades. researchgate.net
Research has shown that alkylglycerol-type ether lipids can modulate the activity of various ion channels and receptors, in some cases acting as direct ligands. researchgate.net The metabolic processing of precursor molecules like this compound within the cell can lead to the generation of biologically active downstream molecules. The initial steps of ether lipid synthesis occur in the peroxisomes, yielding 1-O-alkyl glycerol-3-phosphate (AGP), which is then transported to the endoplasmic reticulum for further modification into various ether lipid species. nih.govnih.gov Studies using ether lipid precursors, such as sn-1-O-hexadecylglycerol (HG), have demonstrated that their introduction into cell culture can cause significant alterations in the cellular lipidome, affecting not only the levels of ether-linked lipids but also other classes like phosphatidylinositols and ceramides, which are themselves deeply involved in signaling. plos.orgnih.gov This highlights the intricate metabolic link between ether lipid pathways and the broader network of cellular lipid signaling.
Role in Studies of Cellular Differentiation (e.g., Schwann Cells, Adipocytes)
The differentiation of cells is a highly regulated process involving complex signaling networks, where lipids play a crucial structural and signaling role. Synthetic ether lipid precursors are valuable tools for investigating these processes.
Schwann Cells: As the primary glial cells of the peripheral nervous system (PNS), Schwann cells are essential for axon maintenance and myelination. frontiersin.org Following nerve injury, Schwann cells can dedifferentiate to a "repair" phenotype to aid in regeneration, a process that is pathologically altered in peripheral neuropathies. frontiersin.org The lipid composition of the myelin sheath is critical for its function, and ether lipids, particularly plasmalogens, are a major component. cmu.edudaneshyari.com While direct studies using this compound in Schwann cell differentiation are not prominent, the foundational role of ether lipids in myelin makes such precursors relevant for studying the molecular mechanisms of myelination and remyelination in disease models.
Adipocytes: Ether lipids have been more directly implicated in the differentiation of adipocytes (fat cells). Peroxisomal lipid synthesis is involved in generating endogenous ligands for PPARγ, a master regulator of adipocyte differentiation. nih.govnih.gov Research has shown that disrupting peroxisomal biogenesis impairs adipocyte differentiation, and this defect can be rescued by treatment with an alkyl glycerol precursor, which bypasses the initial peroxisomal steps of ether lipid synthesis. nih.gov This indicates that ether lipid biosynthesis is a critical component of the adipogenic program. The expression of monoacylglycerol O-acyltransferase 1 (Mogat1), an enzyme involved in glycerolipid synthesis, is strongly induced during adipocyte differentiation, coinciding with the expression of PPARγ. nih.govnih.gov Studies using precursors allow researchers to dissect the specific contributions of the ether lipid pathway to the complex process of fat cell development and lipid accumulation. researchgate.net
Comparative Biochemical Studies of Ether Versus Ester Lipid Linkages
Differential Stability and Enzymatic Susceptibility of Ether Bonds
The fundamental difference between ether lipids and their more common diacyl counterparts is the linkage of the alkyl chain at the sn-1 position of the glycerol backbone. This structural variation imparts significant differences in their chemical and biochemical properties.
The ether bond (C-O-C) is chemically more robust and stable than the ester bond (O-C=O). nih.govnih.gov The absence of the carbonyl oxygen at the sn-1 position in ether lipids makes the linkage less susceptible to chemical hydrolysis. nih.govnih.gov This increased stability is a key feature of the membranes of Archaea, which are often rich in ether lipids and thrive in extreme environments. nih.gov
From a biochemical standpoint, the ether linkage is resistant to cleavage by many phospholipases and lipases that readily hydrolyze ester bonds. For example, phospholipase A2 (PLA2) specifically targets the ester bond at the sn-2 position, while other lipases target the sn-1 ester bond. The ether bond at the sn-1 position is not a substrate for these enzymes. This differential enzymatic susceptibility means that ether lipids have a longer half-life in certain biological contexts and are not as readily turned over for the release of fatty acids or lysophospholipids compared to ester-linked phospholipids. However, specific enzymes such as alkylglycerol monooxygenase (AGMO) are capable of oxidatively cleaving the ether bond, indicating a regulated pathway for their degradation. nih.gov
| Property | Ether Linkage (e.g., in 1-O-octadecyl-sn-glycerol) | Ester Linkage (e.g., in 1-stearoyl-sn-glycerol) |
|---|---|---|
| Chemical Bond | Alkyl-oxygen-carbon (C-O-C) | Acyl-oxygen-carbon (O-C=O) |
| Chemical Stability | Higher; more resistant to acid/base hydrolysis. nih.govnih.gov | Lower; susceptible to hydrolysis. |
| Enzymatic Susceptibility | Resistant to most common lipases and phospholipases. nih.gov | Susceptible to cleavage by various lipases and phospholipases. |
| Structural Impact | Lack of a polar carbonyl oxygen changes the interfacial region of the membrane. nih.gov | Carbonyl group can participate in hydrogen bonding. |
Advanced Analytical Methodologies in Chemical Biology Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
The definitive identification and purity verification of synthetic compounds such as 1-O-octadecyl-2-O-benzyl-sn-glycerol are foundational to chemical biology research. Spectroscopic methods provide non-destructive, highly detailed information about the molecular structure and composition of a sample. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in this process, offering complementary insights into the compound's atomic connectivity and functional groups. nih.govescholarship.org
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely employed to confirm the identity of this compound following its synthesis. nih.govescholarship.org The precise chemical environment of each proton and carbon atom in the molecule generates a unique signal, providing a detailed map of the molecular framework.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the octadecyl chain, the benzyl (B1604629) group, and the glycerol (B35011) backbone are expected. The long aliphatic octadecyl chain would exhibit a characteristic triplet for the terminal methyl group (CH₃) around 0.88 ppm and a large multiplet for the repeating methylene groups (CH₂) between approximately 1.25 and 1.57 ppm. Protons on the benzyl group's aromatic ring would appear in the downfield region, typically between 7.27 and 7.36 ppm. google.com The benzylic methylene protons (O-CH₂-Ph) are expected to show a signal around 4.65 ppm. google.com The protons of the glycerol backbone are diastereotopic and would present as a more complex set of multiplets in the 3.55-3.79 ppm range. google.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The glycerol backbone carbons would appear in the 60-80 ppm range, while the carbons of the long octadecyl chain would be found in the upfield region (approx. 14-32 ppm). The aromatic carbons of the benzyl group would resonate in the downfield region (approx. 127-138 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Octadecyl Chain | -CH₃ | ~ 0.88 | Triplet (t) |
| Octadecyl Chain | -(CH₂)₁₅- | ~ 1.25 | Broad Singlet (br s) |
| Octadecyl Chain | -O-CH₂-CH₂- | ~ 1.55 | Multiplet (m) |
| Glycerol Backbone | sn-1, sn-3 CH₂, sn-2 CH | ~ 3.55 - 3.79 | Multiplet (m) |
| Benzyl Group | -O-CH₂-Ph | ~ 4.65 | Multiplet (m) |
| Benzyl Group | Aromatic C-H | ~ 7.27 - 7.36 | Multiplet (m) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a characteristic fingerprint of the compound. utdallas.edumsu.edu
For this compound, the IR spectrum would be expected to display several key absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the free hydroxyl group at the sn-3 position of the glycerol backbone. utdallas.edu Strong, sharp peaks between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the long octadecyl chain. vscht.czpressbooks.pub The presence of the aromatic benzyl group would be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region. vscht.cz A significant band around 1100 cm⁻¹ would correspond to the C-O stretching of the ether linkages.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Alkyl (C-H) | sp³ C-H Stretch | 3000 - 2850 | Strong |
| Aromatic (C-H) | sp² C-H Stretch | 3100 - 3000 | Medium |
| Aromatic (C=C) | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Ether (C-O-C) | C-O Stretch | 1150 - 1085 | Strong |
Note: These are typical ranges for the specified functional groups.
Mass Spectrometry (MS) for Molecular Identification and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool used to confirm the elemental composition and molecular weight of synthesized compounds like this compound with high accuracy. nih.govescholarship.org Techniques such as Electrospray Ionization (ESI) are commonly used, which typically generate a protonated molecular ion peak [M+H]⁺. For this compound (Molecular Formula: C₂₈H₅₀O₃), the expected exact mass would be precisely determined, confirming the compound's identity.
Beyond molecular weight confirmation, MS provides valuable information through its fragmentation patterns. The fragmentation of the molecular ion can help to further verify the structure. For this compound, characteristic fragmentation would likely involve:
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the ether oxygen atoms.
Loss of the benzyl group: A common fragmentation pathway would be the cleavage of the benzyl group, resulting in a significant peak corresponding to the loss of 91 mass units (C₇H₇).
Cleavage of the octadecyl chain: Fragmentation along the long alkyl chain can occur, often resulting in a series of peaks separated by 14 mass units (-CH₂-). libretexts.org
This detailed fragmentation analysis is not only crucial for structural confirmation but also for identifying and characterizing potential impurities from the synthesis, such as starting materials or side-products.
Chromatographic Separations for Purification and Reaction Monitoring
Chromatographic techniques are fundamental to both the purification of synthetic products and the real-time monitoring of chemical reactions. For the synthesis of this compound, Thin Layer Chromatography and Column Chromatography are routinely utilized. google.com
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of a chemical reaction. google.com In the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica gel). The plate is then developed in an appropriate solvent system.
By comparing the spots of the reaction mixture with those of the starting materials, the disappearance of reactants and the appearance of the product can be tracked over time. The product, this compound, will have a specific retention factor (Rf) value in a given solvent system, which is different from the starting materials and any byproducts. This allows for the determination of the optimal reaction time and ensures the reaction has gone to completion before proceeding with workup and purification. Homogeneity of the final product can also be assessed by TLC. acs.org
Table 3: Example of TLC Monitoring for Synthesis
| Lane | Description | Rf Value (Hexane/Ethyl Acetate 4:1) | Observation |
|---|---|---|---|
| 1 | Starting Material A (e.g., 1-O-octadecyl-sn-glycerol) | 0.20 | Spot visible at start, diminishes over time. |
| 2 | Starting Material B (e.g., Benzyl Bromide) | 0.85 | Spot visible at start, diminishes over time. |
| 3 | Reaction Mixture (t = 2 hours) | 0.20, 0.55, 0.85 | All spots present, indicating an incomplete reaction. |
| 4 | Reaction Mixture (t = 8 hours) | 0.55 | Predominantly product spot, indicating reaction completion. |
| 5 | Co-spot (SM A + Reaction Mixture) | 0.20, 0.55 | Confirms remaining starting material in early stages. |
Note: Rf values are hypothetical and for illustrative purposes. They are highly dependent on the exact TLC conditions.
Following the completion of the synthesis, column chromatography is the standard method for purifying this compound from unreacted starting materials, reagents, and byproducts. The crude reaction mixture is loaded onto a column packed with a stationary phase, most commonly silica gel. escholarship.org
An appropriate solvent system (eluent), often a mixture of non-polar and polar solvents such as hexanes and ethyl acetate, is then passed through the column. escholarship.org The components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. The less polar components typically elute first, followed by the more polar ones. By systematically collecting fractions of the eluent and analyzing them by TLC, the pure this compound can be isolated, yielding a compound of high purity essential for subsequent biological studies.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Intermediates
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of chemical biology research, particularly in the study of complex lipids and their intermediates, GC-MS offers high resolution and sensitivity. However, many biologically relevant molecules, including the ether lipid intermediate this compound, are not inherently volatile enough for direct GC analysis. Therefore, a crucial step of chemical derivatization is employed to enhance their volatility and thermal stability, making them amenable to GC-MS analysis.
The analysis of this compound by GC-MS is predicated on the derivatization of its free hydroxyl group at the sn-3 position. This process replaces the active hydrogen with a less polar functional group, thereby reducing intermolecular hydrogen bonding and increasing the molecule's volatility. The choice of derivatizing agent is critical and depends on the specific requirements of the analysis, such as the desired sensitivity and the information sought from the mass spectrum.
Common derivatization strategies for hydroxyl-containing compounds like this compound include silylation and acylation. Silylation, often utilizing reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), introduces a trimethylsilyl (TMS) group. Acylation, on the other hand, introduces an acyl group, for instance, by using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), which can also enhance detection by electron capture detectors.
Following derivatization, the resulting compound, for instance, 1-o-octadecyl-2-o-benzyl-3-o-trimethylsilyl-sn-glycerol, is introduced into the GC system. The gas chromatograph separates the derivatized analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unequivocal identification of the original molecule.
The fragmentation pattern of derivatized this compound in the mass spectrometer provides valuable structural information. For a TMS derivative, characteristic fragments would arise from the cleavage of bonds adjacent to the glycerol backbone and the benzyl and octadecyl ethers. By analyzing these fragments, researchers can confirm the structure of the intermediate and ensure its purity.
Research Findings on GC-MS Analysis of Structurally Similar Compounds
While specific literature detailing the GC-MS analysis of this compound is not extensively available, a wealth of research on the analysis of analogous long-chain alkyl glycerol ethers provides a strong foundation for establishing an analytical method. Studies on related compounds, such as 1-O-alkylglycerols and di-O-alkylglycerols, have established robust derivatization and GC-MS protocols.
For instance, research has demonstrated the successful analysis of 1-O-hexadecylglycerol (chimyl alcohol) and 1-O-octadecylglycerol (batyl alcohol) using GC-MS after conversion to their TMS or acetate derivatives. These studies have meticulously characterized the electron ionization (EI) mass spectra of these derivatives, identifying key fragment ions that are diagnostic for the alkyl chain length and the glycerol backbone.
The table below summarizes typical GC-MS parameters and observed fragments for the analysis of derivatized long-chain alkylglycerols, which can be extrapolated for the analysis of this compound derivatives.
| Parameter | Typical Conditions/Observations |
| Derivatizing Agent | BSTFA + 1% TMCS, MSTFA |
| GC Column | Non-polar or semi-polar capillary column (e.g., DB-5ms, HP-1ms) |
| Injector Temperature | 250-300 °C |
| Oven Program | Temperature ramp from a lower initial temperature (e.g., 150 °C) to a final temperature of 300-320 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Key MS Fragments (for TMS derivatives) | Fragments corresponding to the loss of the silylated glycerol moiety, cleavage of the ether bond, and characteristic ions from the alkyl and benzyl groups. |
These established methodologies for similar ether lipids provide a clear roadmap for the development and validation of a GC-MS method for the analysis of derivatized this compound. The expected fragmentation patterns would include ions characteristic of the octadecyl chain, the benzyl group, and the derivatized glycerol backbone, allowing for confident structural elucidation and quantification.
Emerging Research Frontiers and Future Directions
Development of Novel Chemical Biology Probes Based on 1-O-Octadecyl-2-O-benzyl-sn-glycerol
The creation of sophisticated chemical probes is essential for dissecting complex biological processes. In the realm of ether lipid research, this compound serves as a foundational scaffold for designing such probes. These tools are engineered to investigate the mechanisms of action, identify new drug targets, and elucidate the pathways of novel antibacterial agents. researchgate.netfrontiersin.org
A significant advancement in this area is the synthesis and evaluation of phospholipid prodrugs. For instance, a derivative, 1-O-octadecyl-2-O-benzyl-sn-glyceryl-3-phospho-GS-441524 (V2043), has been developed as an oral antiviral agent. nih.govescholarship.org This lysophospholipid analog demonstrates oral bioavailability and stability in plasma, offering a potential pathway for earlier treatment of viral infections outside of a hospital setting. nih.govescholarship.org Structure-activity relationship studies on such analogs, involving modifications at the sn-2 position of the glycerol (B35011) backbone, have shown that certain substitutions can significantly enhance antiviral potency. nih.gov
The design of these chemical probes often incorporates bioorthogonal groups, which allow for specific labeling and visualization of target molecules within a complex biological system. researchgate.netfrontiersin.org This approach, combined with techniques like fluorescence difference in two-dimensional gel electrophoresis (FITGE), helps in the identification of specific cellular targets by minimizing non-specific labeling. mdpi.com
Table 1: Examples of Modifications to this compound-based Probes and their Effects
| Modification at sn-2 Position | Resulting Change in Activity | Reference |
| 3-fluoro-4-methoxy-substituted benzyl (B1604629) | Improved in vitro antiviral activity | nih.govescholarship.org |
| 3- or 4-cyano-substituted benzyl | Improved in vitro antiviral activity | nih.govescholarship.org |
| 2-O-octyl | Similar activity to the parent compound | nih.gov |
| 2-O-ethylcyclohexyl | Similar activity to the parent compound | nih.gov |
| 3-F or 3-CF3 or 4-CF3 on benzyl group | No improvement in inhibitory activity | nih.gov |
Elucidation of Intracellular Ether Lipid Transport Mechanisms
Understanding how ether lipids are transported within cells is crucial to comprehending their physiological roles. Recent studies utilizing minimally modified bifunctional ether lipid probes have shed light on these intricate transport mechanisms. These probes, which incorporate diazirine and alkyne groups, enable fluorescence imaging and detailed kinetic analysis of intracellular lipid movement. biorxiv.org
Research indicates that the transport of ether lipids predominantly occurs through non-vesicular pathways. biorxiv.org However, the contribution of vesicular transport can vary between different cell types, suggesting cell-specific adaptations in the transport machinery. biorxiv.org Interestingly, the type of linkage at the sn-1 position of the glycerol backbone significantly influences the transport speed. Alkyl-linked ether lipids are transported up to twice as fast as their vinyl-linked counterparts (plasmalogens), pointing to the existence of cellular machinery capable of distinguishing between these subtle structural differences. biorxiv.org This differential recognition and transport by lipid transfer proteins likely contribute to the distinct biological functions of various ether lipid species. biorxiv.org
Table 2: Comparison of Intracellular Transport Characteristics of Ether Lipids
| Feature | Observation | Implication | Reference |
| Primary Transport Pathway | Predominantly non-vesicular | Suggests a major role for lipid transfer proteins over membrane budding and fusion. | biorxiv.org |
| Vesicular Contribution | Varies between cell types (e.g., higher in U2OS vs. HCT-116 cells) | Indicates cell-specific adaptations of lipid transport mechanisms. | biorxiv.org |
| Influence of sn-1 Linkage | Alkyl-ether lipids are transported faster than vinyl-ether lipids (plasmalogens). | Cellular machinery can distinguish between different ether lipid subtypes. | biorxiv.org |
Exploration of Structure-Function Relationships in Ether Lipid Biology
The unique structural characteristics of ether lipids, defined by the ether bond at the sn-1 position of the glycerol backbone, have profound implications for their biological functions. nottingham.edu.myscispace.comnih.gov This seemingly minor biochemical alteration, when compared to the more common ester bond in diacyl phospholipids (B1166683), significantly impacts membrane dynamics and cellular processes. nottingham.edu.myscispace.comnih.govnih.gov
One of the key structural roles of ether lipids is their contribution to the architecture of cellular membranes. The absence of a carbonyl oxygen at the sn-1 position facilitates stronger intermolecular hydrogen bonding between the headgroups of the phospholipids. nih.gov This property influences the physical characteristics of the membrane. Furthermore, ether lipids have a notable tendency to form non-lamellar inverted hexagonal structures in model membranes, a characteristic that is believed to facilitate membrane fusion events. nottingham.edu.myscispace.comnih.gov
Ether lipids are also integral to the organization and stability of lipid raft microdomains. nottingham.edu.myscispace.comnih.govnih.gov These cholesterol-rich membrane regions are crucial hubs for cellular signaling. nottingham.edu.myscispace.comnih.govnih.gov Beyond their structural roles, certain ether lipids are thought to act as endogenous antioxidants and are involved in cell differentiation and signaling pathways. nottingham.edu.myscispace.comnih.gov
Table 3: Key Structure-Function Relationships of Ether Lipids
| Structural Feature | Functional Implication | Biological Relevance | Reference |
| Ether linkage at sn-1 position | Alters physical properties of phospholipids and membrane dynamics. | Affects membrane fluidity and integrity. | nih.govalfa-chemistry.com |
| Tendency to form non-lamellar structures | Facilitates membrane fusion processes. | Important for events like vesicle trafficking and cell-cell fusion. | nottingham.edu.myscispace.comnih.gov |
| Enrichment in specific membrane domains | Organization and stability of lipid rafts. | Crucial for cellular signaling pathways. | nottingham.edu.myscispace.comnih.govnih.gov |
| Vinyl ether bond (in plasmalogens) | Potential for antioxidant activity. | Protection against oxidative stress. | nottingham.edu.myscispace.comnih.gov |
Application of Green Chemistry Principles in Glycerol Ether Synthesis
The synthesis of glycerol ethers is increasingly being approached through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Glycerol, being a biobased and biodegradable liquid, is an attractive and environmentally friendly solvent for organic synthesis. unina.it Its use aligns with several principles of green chemistry, including the use of renewable feedstocks and safer solvents. unina.it
Traditional methods for glycerol etherification often face challenges with selectivity and atom economy. researchgate.net However, research into green synthetic routes is addressing these issues. The development of specific catalysts for the etherification of glycerol with aliphatic alcohols or alkenes is a promising area, as these reactions theoretically produce only water or no byproducts. researchgate.net The use of glycerol carbonate as an intermediate has also been explored, proving efficient for reactions with soft nucleophiles like phenol. researchgate.net
The principles of green chemistry extend beyond the choice of starting materials and include minimizing energy consumption and reducing the use of derivatizing agents. acs.org Biocatalysis, for example, offers an efficient and greener pathway for producing enantiomerically pure glycerol monoethers. researchgate.net
Table 4: Green Chemistry Principles and their Application in Glycerol Ether Synthesis
| Green Chemistry Principle | Application in Glycerol Ether Synthesis | Reference |
| Use of Renewable Feedstocks | Utilizing glycerol, a byproduct of biodiesel production, as a starting material. | unina.itresearchgate.net |
| Safer Solvents and Auxiliaries | Employing glycerol itself as a non-toxic, non-volatile, and water-soluble reaction medium. | unina.it |
| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product, such as direct etherification with alcohols. | acs.orgresearchgate.net |
| Catalysis | Developing selective catalysts to improve reaction efficiency and reduce waste. | researchgate.net |
| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure where possible. | acs.org |
| Reduce Derivatives | Using biocatalysis to achieve high selectivity and avoid the need for protecting groups. | acs.orgresearchgate.net |
Integration into Advanced Lipidomics Research for Biomarker Discovery
Lipidomics, the large-scale study of cellular lipids, is a rapidly advancing field with significant potential for biomarker discovery. nih.gov Ether lipids are increasingly being identified as important players in various physiological and pathological states, making them valuable targets for lipidomic analysis. nih.govnih.gov Technological advancements in mass spectrometry and chromatography now allow for the comprehensive characterization of the lipidome in biological samples, enabling the identification and quantification of hundreds of lipid species. nih.gov
Lipidomic studies have revealed associations between altered levels of ether lipids and a range of conditions, including obesity, hypertension, and respiratory tract infections. nih.govresearchgate.netplos.orgmdpi.com For example, a group of ether-linked lipids has been found to be elevated in the plasma of morbidly obese individuals compared to lean controls. nih.govresearchgate.net Conversely, a deficiency in certain ether lipids, particularly those containing arachidonic acid, has been associated with hypertension. plos.org In the context of respiratory infections, specific ether-linked phospholipids have shown potential as biomarkers for disease severity and pathogen-specific responses. mdpi.com
The integration of lipidomics into clinical research offers a powerful approach to identify new biomarkers for disease diagnosis, prognosis, and therapeutic monitoring. nih.govmdpi.com
Table 5: Ether Lipids as Potential Biomarkers in Human Diseases
| Disease/Condition | Observed Change in Ether Lipids | Potential Application | Reference(s) |
| Morbid Obesity | Elevated levels of a group of ether-linked phosphatidylcholines and phosphatidylethanolamines in plasma. | Biomarkers for obesity-related metabolic and cardiovascular disease risk. | nih.govresearchgate.net |
| Hypertension | Decreased overall content of ether lipids, specifically ether phosphatidylcholines and phosphatidylethanolamines containing arachidonic acid. | Potential for novel preventive and dietary strategies. | plos.org |
| COVID-19 Acute Respiratory Distress Syndrome (ARDS) | Distinct changes in tracheal aspirates, with PC (O-34:1) outperforming traditional inflammatory markers. | Biomarker for ventilator-associated pneumonia in ARDS patients. | mdpi.com |
| Community-Acquired Pneumonia (CAP) | Differential expression of ether-linked phospholipids. | Diagnostic and prognostic markers for disease severity. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-O-octadecyl-2-O-benzyl-sn-glycerol, and what key steps ensure stereochemical purity?
- Methodological Answer :
-
Chemical Synthesis : Start with sn-glycerol derivatives using regioselective protection. For example, protect the 1-O position with octadecyl bromide under basic conditions (e.g., NaH/DMF), followed by benzylation at the 2-O position using benzyl chloride. Deprotection steps may involve catalytic hydrogenation for benzyl groups.
-
Enzymatic Approaches : Lipases or phospholipases can enhance stereoselectivity. For instance, immobilized Candida antarctica lipase B has been used to resolve racemic mixtures in related glycerol ethers .
-
Key Considerations : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate systems) and confirm stereochemistry using chiral HPLC or polarimetry.
- Data Table : Synthetic Route Comparison
| Method | Catalyst/Enzyme | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Chemical Alkylation | NaH/DMF | 65-75 | ≥95% | |
| Enzymatic Resolution | Lipase B | 80-85 | ≥98% |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns. For example, the benzyl group’s aromatic protons appear at δ 7.2–7.4 ppm, while the octadecyl chain shows characteristic methylene signals (δ 1.2–1.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected m/z: ~492.7 for CHO).
- Chromatography : Reverse-phase HPLC (C18 column, methanol:water gradient) assesses purity. Compare retention times with standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data regarding the compound’s membrane interaction properties?
- Methodological Answer :
- Variable Control : Standardize lipid bilayer models (e.g., DOPC:DPPC mixtures) and environmental conditions (pH, temperature). Discrepancies in fluidity assays (e.g., fluorescence anisotropy) may arise from differing lipid ratios or probe selection .
- Advanced Imaging : Use cryo-EM or AFM to visualize structural changes in membranes. For example, phase separation effects caused by the compound’s bulky benzyl group may explain inconsistent permeability data .
Q. What strategies optimize the enzymatic synthesis of this compound to improve yield and selectivity?
- Methodological Answer :
-
Enzyme Screening : Test lipases (e.g., Pseudomonas cepacia, Rhizomucor miehei) for activity in non-polar solvents (e.g., tert-butanol).
-
Solvent Engineering : Use ionic liquids or supercritical CO to enhance substrate solubility and enzyme stability .
-
Process Optimization : Employ continuous-flow reactors to reduce reaction time and byproduct formation .
- Data Table : Enzymatic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 35–45°C | ↑ 15–20% |
| Solvent | tert-butanol | ↑ enantioselectivity |
| Enzyme Loading | 10–15 mg/mL | ↑ conversion |
Q. How do researchers design experiments to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 4–9) at 40°C for 4 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., free glycerol or benzyl alcohol) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (T) under nitrogen atmosphere.
Intermediate Research Questions
Q. What role does this compound serve as a precursor in lipid biochemistry research?
- Methodological Answer :
- Plasmalogen Synthesis : The compound’s ether-linked alkyl chain mimics natural plasmalogen precursors. Use phospholipase D to replace the benzyl group with polar head groups (e.g., choline or ethanolamine) .
- Drug Delivery Systems : Its amphiphilic structure facilitates liposome formulation. Characterize encapsulation efficiency using fluorescent probes (e.g., calcein) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
